molecular formula C15H11ClN4O2S B5742252 5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

5-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5742252
M. Wt: 346.8 g/mol
InChI Key: OYICCNVINKNSCX-UHFFFAOYSA-N
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Description

5-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a chlorinated aromatic ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, resulting in the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole itself and its chlorinated derivatives share structural similarities.

    Tetrazole Derivatives: Other tetrazole-containing compounds, such as 5-phenyl-1H-tetrazole, exhibit similar chemical properties.

Uniqueness

The uniqueness of 5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole lies in its combined structural features, which confer distinct biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-12-7-14-13(21-9-22-14)6-10(12)8-23-15-17-18-19-20(15)11-4-2-1-3-5-11/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICCNVINKNSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=NN3C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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